molecular formula C12H11BrN4OS B6567919 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946222-55-5

3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Numéro de catalogue: B6567919
Numéro CAS: 946222-55-5
Poids moléculaire: 339.21 g/mol
Clé InChI: UTJXXGFIROFKCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a triazolo-thiazine core fused with a benzamide moiety substituted at the 3-position with a bromine atom. The bromine substituent enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Propriétés

IUPAC Name

3-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c13-9-4-1-3-8(7-9)10(18)14-11-15-16-12-17(11)5-2-6-19-12/h1,3-4,7H,2,5-6H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJXXGFIROFKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the condensation of aryl(hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include thiocarbohydrazide, ortho esters, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with different target receptors makes it a promising pharmacophore with a bioactive profile .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

4-Methoxy-N-{5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]Thiazin-3-yl}Benzamide (BK48052)
  • Structure : Differs by replacing the 3-bromo substituent with a 4-methoxy group on the benzamide ring.
  • Molecular Formula : C₁₃H₁₄N₄O₂S (vs. C₁₂H₁₁BrN₄OS for the target compound).
  • The molecular weight (290.34 g/mol) is lower than the bromo derivative (347.22 g/mol), which may influence pharmacokinetics .
3-(3-Nitrophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6(5H)-Thione (5E)
  • Structure : Replaces the thiazine ring with a thiadiazole and substitutes a nitro group on the phenyl ring.
  • Activity : Exhibits antitubercular activity (XTT assay) with a docking score superior to standards, highlighting the importance of nitro groups in enhancing target binding .
3-Phenyl-6,7-Dihydro-[1,2,4]Triazolo[3,4-b][1,3]Thiazine (20-23)
  • Structure : Lacks the benzamide moiety, instead featuring a phenyl group directly attached to the triazolo-thiazine core.
  • Application : Acts as a metallo-β-lactamase inhibitor, suggesting that the benzamide group in the target compound may confer specificity for alternative biological targets .

Key Structural and Functional Differences

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Notable Activity
Target Compound Triazolo-thiazine 3-Bromo-benzamide 347.22 Not explicitly reported
BK48052 Triazolo-thiazine 4-Methoxy-benzamide 290.34 Not reported
5E Triazolo-thiadiazole 3-Nitrophenyl 307.29 Antitubercular
20-23 Triazolo-thiazine Phenyl ~250–300 (estimated) Metallo-β-lactamase inhibition

Pharmacological and Physicochemical Properties

Property Target Compound BK48052 5E
LogP (estimated) ~3.2 (high lipophilicity) ~2.8 ~2.5
Solubility Low (Br substituent) Moderate (OCH₃) Low (NO₂)
Melting Point Not reported Not reported 234–238°C ()

Activité Biologique

3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a bromine atom with a benzamide and a triazole-thiazole moiety, which enhances its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁BrN₄OS
  • Molecular Weight : 339.21 g/mol
  • CAS Number : 946222-55-5

The presence of the bromine atom contributes to the compound's reactivity and potential biological activity. The triazole-thiazole structure is known for its role in various biological processes.

Antimicrobial Properties

Research indicates that compounds similar to 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide exhibit significant antimicrobial activity. The mechanism often involves disruption of DNA replication in bacteria due to structural similarities with nucleobases. This leads to inhibition of cell division and ultimately bacterial death.

Anticancer Activity

The compound has shown promising results in various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit proliferation in cancer cells. For instance:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)7.17 ± 0.94Induction of apoptosis
A-549 (Lung Cancer)2.93 ± 0.47Cell cycle arrest at G2/M phase

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Synthesis Methods

The synthesis of 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can be achieved through several methods including:

  • Direct Amidation : Involves the reaction of the corresponding amine with an acid chloride.
  • Cyclization Reactions : Utilizing precursors that can cyclize to form the triazole-thiazole structure.
  • Bromination : The introduction of bromine can be performed using brominating agents during the synthesis process.

These methods allow for efficient production and modification of the compound for enhanced biological activity.

Interaction Studies

Molecular docking studies have indicated that 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide interacts effectively with specific protein targets involved in disease pathways. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Case Studies

Several studies have highlighted the biological activity of compounds related to 3-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide:

  • Study on Anticancer Activity : A recent study evaluated various derivatives against MCF-7 and A-549 cell lines and found that certain modifications significantly enhanced anticancer properties compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria demonstrated that derivatives exhibited potent inhibitory effects comparable to established antibiotics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.